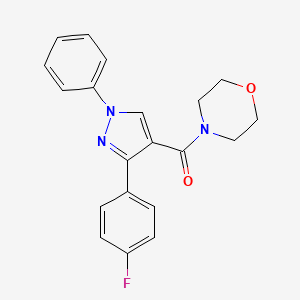
(3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)(morpholino)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)(morpholino)methanone is a useful research compound. Its molecular formula is C20H18FN3O2 and its molecular weight is 351.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
The primary target of this compound is currently unknown. The compound belongs to the class of organic compounds known as aryl-phenylketones . These are aromatic compounds containing a ketone substituted by one aryl group, and a phenyl group .
Pharmacokinetics
The compound’s molecular weight (16216 g/mol) and its organic nature suggest that it may have good bioavailability .
生物活性
The compound (3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)(morpholino)methanone is a pyrazole derivative that has garnered attention for its potential biological activities. This article delves into its synthesis, biological mechanisms, and therapeutic implications, supported by case studies and research findings.
- Molecular Formula : C17H18FN3O
- Molecular Weight : 301.35 g/mol
- IUPAC Name : this compound
The biological activity of this compound primarily arises from its interaction with specific molecular targets. Research indicates that it may act as an inhibitor for various enzymes and receptors, modulating critical biochemical pathways:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of p38 MAP kinase, which is involved in inflammatory responses. Its binding affinity to the ATP-binding pocket of the kinase suggests a mechanism that could be exploited for anti-inflammatory therapies .
- Antimicrobial Activity : Studies on similar pyrazole derivatives have demonstrated their capacity to disrupt bacterial cell membranes, leading to cell lysis. This suggests that this compound may possess antimicrobial properties .
Anticancer Properties
Recent investigations into pyrazole derivatives have highlighted their anticancer potential. For instance:
- A series of pyrazole derivatives were evaluated for their antiproliferative effects against various cancer cell lines. The presence of the fluorophenyl group in this compound may enhance its cytotoxicity against tumor cells .
Anti-inflammatory Effects
The compound's ability to inhibit p38 MAP kinase can also lead to reduced production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO), indicating its potential use in treating inflammatory diseases .
Case Studies
Synthesis and Characterization
The synthesis of this compound typically involves:
- Condensation Reactions : Combining appropriate substituted phenylhydrazines with α,β-unsaturated carbonyl compounds under acidic or basic conditions.
- Purification Techniques : The final product is purified using column chromatography and characterized by NMR spectroscopy to confirm its structure and purity.
特性
IUPAC Name |
[3-(4-fluorophenyl)-1-phenylpyrazol-4-yl]-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3O2/c21-16-8-6-15(7-9-16)19-18(20(25)23-10-12-26-13-11-23)14-24(22-19)17-4-2-1-3-5-17/h1-9,14H,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVGPZJVDZZYDFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CN(N=C2C3=CC=C(C=C3)F)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














